N-Boc-2-pyrroleboronic acid chemical properties
N-Boc-2-pyrroleboronic acid chemical properties
An In-depth Technical Guide to N-Boc-2-Pyrroleboronic Acid
Introduction
N-tert-Butoxycarbonyl-2-pyrroleboronic acid, commonly referred to as N-Boc-2-pyrroleboronic acid, is a heterocyclic organic compound widely utilized as a key intermediate in organic synthesis.[1] Its structure incorporates a pyrrole (B145914) ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with a boronic acid group at the 2-position.[1] This arrangement makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3]
The presence of the Boc protecting group enhances the compound's stability and solubility in organic solvents, while preventing unwanted side reactions at the pyrrole nitrogen.[1][4] The boronic acid moiety serves as a versatile functional handle for introducing the pyrrole scaffold into more complex molecular architectures.[2] Consequently, N-Boc-2-pyrroleboronic acid is a crucial building block in the synthesis of pharmaceuticals, biologically active molecules, and advanced materials.[2][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers in chemistry and drug development.
Core Chemical and Physical Properties
N-Boc-2-pyrroleboronic acid is typically a solid, with its appearance ranging from beige or light brown to white or pale yellow powder or crystals.[1] Key physical and chemical data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 135884-31-0 | [1][6] |
| Molecular Formula | C₉H₁₄BNO₄ | [1][7] |
| Molecular Weight | 211.02 g/mol | [1][6] |
| Appearance | Beige to light brown or white to pale yellow solid/powder | [1] |
| Melting Point | 93-98 °C (decomposes) | [5][6] |
| pKa (Predicted) | 8.47 ± 0.53 | [5] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [5] |
| Boiling Point (Predicted) | 361.4 ± 52.0 °C | [5] |
| Flash Point (Predicted) | 172.4 °C | [5] |
| InChI Key | ZWGMJLNXIVRFRJ-UHFFFAOYSA-N | [6][8] |
| SMILES | CC(C)(C)OC(=O)n1cccc1B(O)O | [6] |
Solubility and Stability
Solubility
N-Boc-2-pyrroleboronic acid exhibits good solubility in common organic solvents but is poorly soluble in water.[5]
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | Good | [5] |
| N,N-Dimethylformamide (DMF) | Good | [5] |
| Ethyl Acetate (B1210297) | Good | [5] |
| Dichloromethane (DCM) | Good | [5] |
| Chloroform | Soluble | [5] |
| Water | Poor | [5] |
Stability and Storage
The compound is sensitive to temperature and moisture.[1][7] For long-term storage and to maintain its stability, it should be kept at -20°C in a dark, sealed container away from moisture.[1][9] Under these conditions, the compound shows minimal degradation over a year.[1] The Boc protecting group is stable under basic and oxidative conditions but can be removed by strong acids.[10] The compound is incompatible with strong oxidizing agents, acids, and strong bases.[7][11]
Reactivity and Applications
The primary application of N-Boc-2-pyrroleboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[2][4] This reaction allows for the coupling of the pyrrole ring with various aryl, heteroaryl, or vinyl halides and triflates.[4]
Additionally, the boronic acid group can be oxidized to a hydroxyl group, which can then tautomerize, providing a route to other pyrrole derivatives.[2][5]
Experimental Protocols
Synthesis of N-Boc-2-pyrroleboronic Acid
The most common synthesis method involves the deprotonation of N-Boc-pyrrole at the 2-position using a strong base at low temperature, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.[1][5][12]
Materials:
-
N-Boc-pyrrole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)[1]
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of strong base (e.g., n-BuLi or LDA, 1.1 eq) dropwise while maintaining the temperature at -78 °C.[1]
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.[1]
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.[13]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 2 M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography to obtain pure N-Boc-2-pyrroleboronic acid.[13]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura reaction using N-Boc-2-pyrroleboronic acid with an aryl bromide.[3][4]
Materials:
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]
-
Solvent (e.g., 1,2-dimethoxyethane (B42094) (DME), dioxane, or DMF, often with water)[3][4]
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), N-Boc-2-pyrroleboronic acid (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).[3]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Add the degassed solvent (e.g., DME) via syringe.[3]
-
Heat the reaction mixture to 80-90 °C and stir vigorously.[3][4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.
Safety Information
N-Boc-2-pyrroleboronic acid is considered a combustible solid and requires careful handling.[6] It is irritating to the eyes, respiratory system, and skin.[5]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][14]
-
Precautionary Measures: Use in a well-ventilated area.[11] Avoid breathing dust. Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a type N95 (US) dust mask.[6][7]
-
Storage Class Code: 11 - Combustible Solids.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and borane/boron oxides.[7][11]
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. N-Boc-2-ピリルボロン酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR spectrum [chemicalbook.com]
- 9. N-Boc-2-pyrroleboronic acid | 135884-31-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | C9H14BNO4 | CID 2734321 - PubChem [pubchem.ncbi.nlm.nih.gov]
